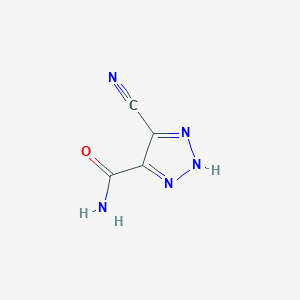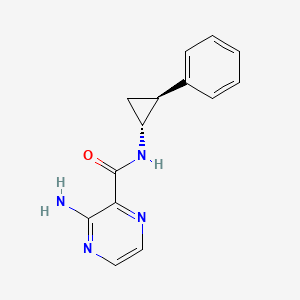
3-Amino-5-bromopyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-bromopyrazine-2-carbonitrile is an organic compound with the molecular formula C5H3BrN4 It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromopyrazine-2-carbonitrile typically involves the bromination of 3-amino-2-cyanopyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and ensure selective bromination at the 5-position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromopyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts, boronic acids, or halides under inert atmosphere.
Major Products
Substituted Pyrazines: Formed by nucleophilic substitution.
Coupled Products: Formed by cross-coupling reactions, leading to biaryl or heteroaryl compounds.
Scientific Research Applications
3-Amino-5-bromopyrazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromopyrazine-2-carbonitrile is primarily related to its ability to participate in various chemical reactions. The amino group can form hydrogen bonds, while the bromine atom can act as a leaving group in substitution reactions. These properties make it a versatile intermediate in organic synthesis, enabling the formation of diverse molecular structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromopyrazine
- 3-Amino-6-bromopyrazine-2-carboxamide
- 5-Bromo-3-methoxypyrazin-2-amine
Uniqueness
3-Amino-5-bromopyrazine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the pyrazine ring, which imparts distinct reactivity and makes it a valuable intermediate for synthesizing a wide range of compounds .
Properties
Molecular Formula |
C5H3BrN4 |
|---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
3-amino-5-bromopyrazine-2-carbonitrile |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10) |
InChI Key |
KCIKEQXZPRBSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-(pyridin-4-yl)ethyl)octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13111506.png)




![(6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidin-2-yl)methanol](/img/structure/B13111530.png)





![2-Azaspiro[3.4]octan-6-one hydrochloride](/img/structure/B13111585.png)

